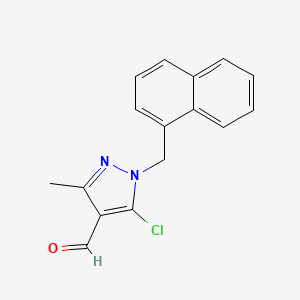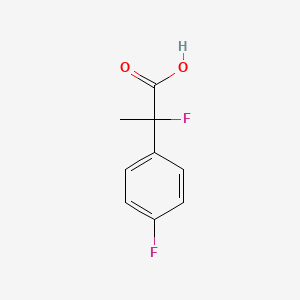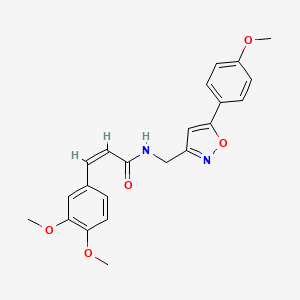
5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde, is a pyrazole derivative that is part of a broader class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis and structural analysis of closely related pyrazole carbaldehydes, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the ones described in the papers, typically involves the use of Vilsmeier-Haack reagent, which is a powerful formylating agent. This reagent is used to introduce an aldehyde group into the pyrazole ring, resulting in the formation of pyrazole-4-carbaldehydes. The first paper describes the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which shares a similar core structure with the compound of interest . The second paper discusses the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, which also provides a relevant example of the synthetic approach that could be applied to the target compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using X-ray crystallography, as mentioned in both papers. The first paper reports that the aldehydic fragment in the synthesized compound is almost coplanar with the adjacent pyrazole ring, with the two ring planes inclined at a specific angle . This information is crucial as it suggests that similar coplanarity might be expected in the compound of interest, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions involving the compounds synthesized, the presence of the aldehyde group in the pyrazole ring makes these compounds versatile intermediates for further chemical transformations. The aldehyde group can undergo various reactions, such as condensation, reduction, and oxidation, which can be used to synthesize a wide array of derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like chloro, methyl, and phenyl groups can affect the compound's solubility, melting point, and stability. The papers do not provide explicit data on these properties; however, techniques such as elemental analysis, 1H-NMR, and 13C-NMR are mentioned as methods used to confirm the structures of the synthesized compounds . These techniques can also provide insights into the physical and chemical properties of the compounds by revealing details about their purity, molecular conformation, and electronic environment.
Scientific Research Applications
Polychlorinated Naphthalenes (PCNs) Toxicity and Human Exposure
Polychlorinated naphthalenes (PCNs) are environmental pollutants comprising chlorine atoms and naphthalene molecules. They are toxic, with some congeners displaying toxicity through AhR-mediated mechanisms, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). While PCNs share toxicological similarities with other well-known environmental contaminants like polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and biphenyls (PCBs), data on non-occupational human exposure, particularly through dietary intake, are limited, necessitating further investigations (Domingo, 2004).
Trends in Organochlorine Compounds in Human Milk Investigations into organochlorine compounds in breast milk from women in the Stockholm region show a decrease in levels of these compounds over 20-30 years. However, in contrast, concentrations of polybrominated diphenyl ethers (PBDEs) have increased, indicating a doubling of levels every 5 years. This study reflects the environmental contamination and background levels in the population, highlighting the need for measures to mitigate the environmental pollution and human exposure to these compounds (Norén & Meironyté, 2000).
Occupational Exposure and Health Risks
PAHs in Urine of Coke Oven Workers A Biomarker of Exposure
The study on polycyclic aromatic hydrocarbons (PAHs) in the urine of coke oven workers demonstrates the potential of headspace-solid phase microextraction (HS-SPME) to measure surrogate PAHs, serving as biomarkers for exposure to complex PAH mixtures. This research indicates that urinary levels of certain PAHs are associated with exposure categories, providing insights into the uptake and metabolism of PAHs in humans (Waidyanatha et al., 2003).
Chemical Properties and Applications
Quinoxaline Insights and Applications
Quinoxaline and its analogs, characterized by a benzene ring and a pyrazine ring, are known for their use as dyes, pharmaceuticals, and antibiotics. Studies have explored the antitumoral properties of these compounds and their role as catalysts' ligands. The unique reactivity of quinoxaline derivatives makes them valuable in synthesizing various heterocyclic compounds and dyes (Pareek & Kishor, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes .
Biochemical Pathways
Given its chemical structure and reactivity, it is plausible that the compound could interact with pathways involving aromatic compounds and halogens .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet fully characterized. As a small, lipophilic molecule, it is likely to be well absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with enzymes and transporters .
Result of Action
Given its potential to participate in various chemical reactions, it could potentially alter the function of proteins or other cellular components, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s reactivity and stability. Additionally, the presence of other chemicals or biological entities could influence the compound’s interactions with its targets .
properties
IUPAC Name |
5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-15(10-20)16(17)19(18-11)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWGTZCFCCXPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)
![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2505155.png)
![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)
![(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid](/img/structure/B2505160.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2505165.png)
![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)

![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)
